molecular formula C21H14ClN3O4 B5974416 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide

Cat. No.: B5974416
M. Wt: 407.8 g/mol
InChI Key: CDDGKLJXYALAMP-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and 5-chloro-2-methylbenzaldehyde as starting materials. The reaction is often catalyzed by acids or bases and conducted under reflux conditions to form the benzoxazole ring .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions. These methods may employ continuous flow reactors and advanced catalytic systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is unique due to its specific substitution pattern and the presence of both nitro and chloro groups. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzoxazole derivatives .

Properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O4/c1-12-14(21-24-17-11-13(22)9-10-19(17)29-21)6-4-7-16(12)23-20(26)15-5-2-3-8-18(15)25(27)28/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGKLJXYALAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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